5-Methyl-1-indanone

Vue d'ensemble

Description

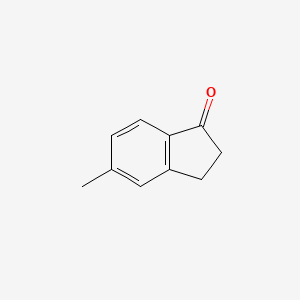

5-Methyl-1-indanone is an organic compound with the molecular formula C10H10O It belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions . Another method involves the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to minimize waste and enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Friedel-Crafts Cyclization

This reaction is pivotal for synthesizing 5-methyl-1-indanone derivatives and related fused-ring systems. Key methods include:

Mechanistic Insights : Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids forms the bicyclic ketone core. Lewis acids like AlCl₃ activate the carbonyl group, facilitating electrophilic aromatic substitution .

Reduction Reactions

This compound undergoes selective reduction to produce alcohols or hydrocarbons:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diisobutylaluminium hydride | Toluene, rt | 5-Methyl-1-indanol | 85% | |

| H₂/Pd/C | Ethanol, 50°C, 5 atm | 5-Methylindane | 92% | |

| NaBH₄ | Methanol, 0°C to rt | 5-Methyl-1-indanol | 75% |

Key Application : The reduction to 5-methylindane is critical for synthesizing indene derivatives used in biocatalytic studies .

Electrophilic Substitution

The aromatic ring undergoes halogenation and nitration under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂/FeCl₃ | CH₂Cl₂, 0°C | 5-Methyl-4-chloro-1-indanone | 68% | |

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Methyl-4-nitro-1-indanone | 55% | |

| Br₂/AcOH | Reflux, 4 h | 5-Methyl-4-bromo-1-indanone | 72% |

Regioselectivity : Substitution occurs preferentially at the para position to the methyl group due to electronic and steric effects .

Annulation Reactions

This compound participates in cycloadditions to form fused-ring systems:

Catalytic Systems : Palladium complexes with N-heterocyclic carbene (NHC) ligands enable regioselective annulation with alkynes .

Oxidation Reactions

Controlled oxidation modifies the ketone or alkyl side chains:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 80°C, 3 h | 5-Methylphthalic acid | 60% | |

| CrO₃/AcOH | Reflux, 6 h | 5-Methyl-1,2-indandione | 45% | |

| O₂/CuCl₂ | DMF, 120°C, 12 h | 5-Methylindanone epoxide | 38% |

Limitations : Over-oxidation can lead to ring-opening products, requiring precise stoichiometric control .

6.1. Difluoromethylthiolation

- Reagents : Difluoromethanesulfonyl iodonium ylide (1b )

- Conditions : CH₂Cl₂, −20°C to rt, 12 h

- Product : α-SCF₂H β-keto esters

- Yield : 70–85%

6.2. Knoevenagel Condensation

Applications De Recherche Scientifique

5-Methyl-1-indanone and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:

- Anticancer Activity : Research has shown that certain derivatives possess anticancer properties. For instance, modifications to the indanone structure can enhance cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Some studies indicate that derivatives of this compound may inhibit cholinesterases and amyloid beta aggregation, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its derivatives have been tested for antibacterial activity against strains like Escherichia coli and Bacillus subtilis .

Agricultural Applications

Beyond medicinal uses, this compound has applications in agriculture:

- Pesticidal Properties : The compound has been explored for its potential as an insecticide and fungicide. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pest control agents .

Case Study 1: Anticancer Research

A study synthesized several this compound derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications significantly increased their potency compared to the parent compound. For example, one derivative exhibited an IC50 value indicating strong inhibition of cancer cell proliferation .

Case Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, researchers synthesized a series of derivatives from this compound. These compounds were tested for their ability to inhibit cholinesterases. The most effective derivative showed an IC50 value lower than that of established drugs used for Alzheimer's treatment, suggesting a promising avenue for further research .

Mécanisme D'action

The mechanism of action of 5-Methyl-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

- 2-Methyl-1-indanone

- 3-Methyl-1-indanone

- 4-Methoxy-1-indanone

- 5-Methoxy-1-indanone

- 6-Methyl-1-indanone

- 6-Methoxy-1-indanone

- 5,6-Dimethoxy-1-indanone

Comparison: 5-Methyl-1-indanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, distinguishing it from other methyl- or methoxy-substituted indanones .

Activité Biologique

5-Methyl-1-indanone, a derivative of indanone, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by its indanone core structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone. This structural motif is significant as it influences the compound's reactivity and interaction with biological targets.

Target Interactions

Indanones, including this compound, have been shown to interact with various biological targets:

- Enzyme Inhibition : These compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. For instance, studies reported that certain derivatives exhibited IC50 values as low as 14.8 nM against AChE .

- Antioxidant Activity : Indanones also demonstrate antioxidant properties, which can mitigate oxidative stress in cells, contributing to their neuroprotective effects .

Biochemical Pathways

this compound influences several biochemical pathways, including:

- Cell Signaling : It modulates signaling pathways that affect cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Gene Expression : The compound has been linked to changes in gene expression related to inflammation and cancer progression .

Biological Activities

The biological activities of this compound extend across various therapeutic areas:

- Anticancer Properties : Research indicates that indanone derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, certain synthesized derivatives showed promising results in inhibiting cancer cell lines .

- Antiviral Effects : There is evidence supporting the antiviral activity of indanones against viruses such as HIV and influenza, suggesting potential applications in antiviral drug development .

- Anti-inflammatory and Analgesic Effects : Studies have shown that these compounds can reduce inflammation and pain, making them suitable candidates for developing new anti-inflammatory drugs .

Case Studies

Several studies have documented the biological activity of this compound:

- Inhibition of Cholinesterases : A study focused on synthesizing various indanone derivatives demonstrated significant inhibition of AChE and BuChE, highlighting their potential in treating Alzheimer's disease .

- Anticancer Activity : In vitro studies showed that specific derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research indicated that this compound displayed antibacterial activity against several strains of bacteria, suggesting its utility in developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Methyl-1-indanone in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or intramolecular cyclization of pre-functionalized precursors. Key parameters include reaction temperature (ambient to 80°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., AlCl₃ or FeCl₃). Purity optimization requires post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization via GC-MS or NMR (¹H/¹³C) to confirm structural integrity . Trial experiments to refine stoichiometric ratios (e.g., acylating agent:substrate) are critical to minimize byproducts .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Purity validation requires multi-technique analysis:

- Chromatography : HPLC with UV detection (λ = 254 nm) and retention time comparison against a certified standard.

- Spectroscopy : ¹H NMR integration for proton environment consistency and absence of extraneous peaks.

- Melting Point : Compare experimental mp (50–54°C) with literature values to detect impurities .

Document deviations >2% in melting range or spectral anomalies as potential indicators of contamination .

Q. What are the key spectroscopic markers for distinguishing this compound from structural analogs?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, multiplet), methyl group (δ 2.3 ppm, singlet), and carbonyl-adjacent protons (δ 3.1–3.3 ppm, triplet).

- ¹³C NMR : Carbonyl carbon (δ 207–210 ppm), aromatic carbons (δ 125–140 ppm), and methyl carbon (δ 21–23 ppm).

IR spectroscopy should show a strong C=O stretch at ~1680 cm⁻¹. Discrepancies in these ranges may indicate isomerization or oxidation byproducts .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line specificity, solvent/DMSO concentration). To address this:

- Replicate Studies : Perform dose-response curves across ≥3 independent experiments with internal controls.

- Contextual Analysis : Compare pharmacokinetic parameters (e.g., LogP, solubility) across studies to identify confounding variables .

- Meta-Analysis : Use statistical tools (ANOVA, t-tests) to aggregate data and isolate significant trends .

Q. What strategies improve the regioselectivity of this compound in catalytic asymmetric reactions?

- Methodological Answer : Regioselectivity challenges in asymmetric catalysis (e.g., alkylation, epoxidation) can be mitigated by:

- Ligand Design : Chiral phosphine or N-heterocyclic carbene ligands to stabilize transition states.

- Solvent Effects : Polar aprotic solvents (e.g., THF) to enhance enantiomeric excess (ee).

- Computational Modeling : DFT calculations to predict steric/electronic effects on reaction pathways . Validate outcomes via X-ray crystallography or chiral HPLC .

Q. How should researchers design experiments to assess the environmental degradation pathways of this compound?

- Methodological Answer : Use a tiered approach:

- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic matrices, monitoring decomposition via LC-MS.

- Biotic Degradation : Incubate with soil microbiota (OECD 301F protocol) and quantify metabolites (e.g., hydroxylated derivatives).

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀) using software like EPI Suite .

Q. What computational methods are effective for predicting the reactivity of this compound derivatives?

- Methodological Answer : Combine:

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability.

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450).

- Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps via Gaussian 16 to identify electrophilic/nucleophilic sites . Validate predictions with experimental kinetic data .

Q. Data Management and Reporting

Q. How should researchers handle large datasets from this compound studies to ensure reproducibility?

- Methodological Answer :

- Raw Data : Store in FAIR-compliant repositories (e.g., Zenodo) with metadata (instrument settings, calibration dates).

- Processed Data : Use standardized formats (e.g., .csv for chromatograms, .mnova for NMR) and include error margins (SD/SEM).

- Documentation : Adhere to ICMJE guidelines for chemical descriptions (CAS number, purity, storage conditions) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations (IC₅₀ calculation).

- Outlier Detection : Apply Grubbs’ test or Dixon Q-test to exclude anomalous replicates.

- Visualization : Use nonlinear regression plots (95% CI) in GraphPad Prism .

Q. Ethical and Compliance Considerations

Q. How can researchers ensure compliance with safety protocols when handling this compound?

- Methodological Answer :

- Risk Assessment : Review GHS hazard statements (H302: harmful if swallowed; H319: causes eye irritation) and implement PPE (gloves, goggles) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per local regulations.

- Training : Document safety training per ICH GCP guidelines .

Propriétés

IUPAC Name |

5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHCTNGQJOEDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435941 | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-38-8 | |

| Record name | 5-Methyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS87EE9OPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.